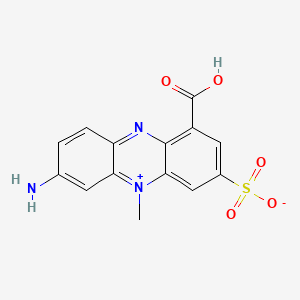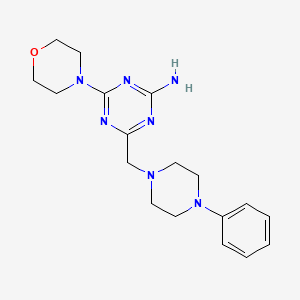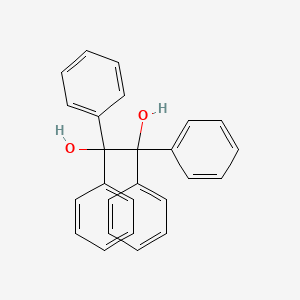
Benzopinacol
Descripción general
Descripción
Benzopinacol, also known as 1,1,2,2-tetraphenylethane-1,2-diol, is an organic compound that is often used as an intermediate in organic synthesis. It is characterized by the presence of two hydroxyl groups attached to a central carbon atom, which is also bonded to four phenyl groups. This compound is notable for its role in photochemical reactions and its ability to undergo rearrangement to form benzopinacolone .
Mecanismo De Acción
Target of Action
Benzopinacol, a type of diol, primarily targets carbonyl groups in organic compounds . The compound’s primary role is to act as a reducing agent in chemical reactions, particularly in the Pinacol coupling reaction .
Mode of Action
This compound interacts with its targets through a process known as the Pinacol rearrangement . This rearrangement is a molecular rearrangement where a 1,2-diol rearranges to form a carbonyl compound under acidic conditions . The reaction is potentially reversible and is catalyzed by proton transfer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Pinacol coupling reaction . This reaction forms a carbon-carbon bond between the carbonyl groups of an aldehyde or a ketone in the presence of an electron donor in a free radical process . The reaction product is a vicinal diol .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, the compound’s molecular weight (366.46) and formula (C26H22O2) suggest that it is relatively non-polar . This could impact its absorption and distribution within biological systems.
Result of Action
The primary result of this compound’s action is the formation of a vicinal diol through the Pinacol coupling reaction . This can lead to the production of various organic compounds depending on the starting materials .
Action Environment
The course of the Pinacol rearrangement, and thus the action of this compound, can be influenced by several environmental factors. These include the type of acid used, concentration, solvent, and temperature . Additionally, factors such as steric hindrance and the stability of intermediate carbocations can also influence the rearrangement .
Análisis Bioquímico
Biochemical Properties
Benzopinacol plays a significant role in biochemical reactions, particularly in photochemical reactions. When benzophenone interacts with light, it undergoes a free radical reaction and reduction by UV irradiation . The free radical on benzophenone due to photo excitation abstracts hydrogen from isopropanol and gives this compound and acetone .
Molecular Mechanism
The molecular mechanism of this compound involves the breaking of the π bond between the carbon and oxygen in the carbonyl group of benzophenone, forming a diradical . This diradical then becomes a scavenger, its oxygen atom quickly finding relatively easily removed hydrogen in the 2° position in the plentiful solvent molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is synthesized from benzophenone by photoreduction in green chemistry . The reaction is driven by light, specifically ultraviolet light . This compound can easily be isolated from the reaction mixture by a suction pump .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzopinacol is typically synthesized through the photochemical reduction of benzophenone. The process involves the exposure of a benzophenone solution in ethanol to sunlight, which induces the formation of this compound through a radical mechanism. The reaction is catalyzed by ultraviolet light, which promotes the homolytic cleavage of the carbonyl group in benzophenone, leading to the formation of this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by the reduction of benzophenone using various reducing agents such as zinc and sulfuric acid, aluminum amalgam, or magnesium and magnesium iodide. The reaction conditions typically involve the use of solvents like isopropyl alcohol or absolute ethyl alcohol, and the process may be carried out under controlled light exposure to optimize yield .
Análisis De Reacciones Químicas
Types of Reactions: Benzopinacol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced further to form various alcohol derivatives.
Substitution: this compound can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Major Products Formed:
Benzopinacolone: Formed through the oxidation of this compound.
Various Alcohol Derivatives: Formed through further reduction of this compound.
Aplicaciones Científicas De Investigación
Benzopinacol has several applications in scientific research, including:
Comparación Con Compuestos Similares
Pinacol: Similar to benzopinacol, pinacol is a diol that undergoes the pinacol rearrangement to form pinacolone.
Benzopinacolone: The oxidation product of this compound, which is a ketone.
Tetraphenylethylene: A compound with a similar structure but without the hydroxyl groups.
Uniqueness of this compound: this compound is unique due to its ability to undergo photochemical reduction and its role as an intermediate in the synthesis of various organic compounds. Its structure, characterized by four phenyl groups and two hydroxyl groups, allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Propiedades
IUPAC Name |
1,1,2,2-tetraphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O2/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEWNFVBWPABCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060048 | |
| Record name | 1,2-Ethanediol, 1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS] | |
| Record name | Benzopinacol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
464-72-2 | |
| Record name | Benzopinacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzopinacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzopinacol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzopinacol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediol, 1,1,2,2-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediol, 1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetraphenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPINACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VNT36L0QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzopinacol?
A1: this compound has the molecular formula C26H22O2 and a molecular weight of 366.45 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. [] These techniques provide information about the functional groups present in the molecule, the arrangement of atoms, and its electronic transitions.
Q3: Is this compound thermally stable?
A3: this compound exhibits thermal instability and undergoes a characteristic reaction called the pinacol rearrangement upon heating in the presence of an acid. [, , ]
Q4: What is the pinacol rearrangement, and how does it apply to this compound?
A4: The pinacol rearrangement is an acid-catalyzed dehydration-rearrangement reaction of vicinal diols like this compound, resulting in the formation of a ketone. [, , , , ] In the case of this compound, the major product is benzopinacolone (1,2,2,2-tetraphenylethanone).
Q5: Are there variations in the pinacol rearrangement of this compound?
A5: Yes, the pinacol rearrangement of this compound can proceed through different pathways depending on the reaction conditions and catalysts used. For instance, reactions with DMSO-SbCl5 complex in nitroethane can lead to different product ratios compared to reactions using iodine-acetic acid. []
Q6: Can the pinacol rearrangement be performed on polymers containing this compound units?
A6: Yes, novel reactive polymers containing condensed this compound units in their backbone have been synthesized. [] These polymers can undergo acid-catalyzed pinacol rearrangement, transforming them into poly(benzopinacolone)s with distinct optical and thermal properties.
Q7: Can this compound act as a polymerization initiator?
A7: Yes, this compound derivatives have been explored as polymerization initiators. For instance, polybenzopinacols, synthesized through photopolymerization of benzophenone derivatives, can thermally decompose into diarylhydroxymethyl radicals, initiating the radical polymerization of monomers like styrene. []
Q8: Beyond polymerization, what other reactions involve this compound?
A8: this compound participates in several other reactions:
- Oxidation: this compound can be oxidized to benzophenone using various oxidizing agents like (tropon-2-ylimino)pnictoranes. []
- Reduction: this compound can be formed through the photoreduction of benzophenone, often in the presence of a hydrogen donor like isopropyl alcohol or ethanol. [, ]
- Formation of Metal Complexes: Uranium benzopinacolates have been isolated from reactions of benzophenone with UCl4 and Na(Hg). []
Q9: How is this compound involved in photochemical reactions?
A9: this compound is often generated through the photochemical dimerization of benzophenone. This reaction, typically conducted in the presence of a hydrogen-donating solvent like isopropyl alcohol, involves the formation of a benzophenone ketyl radical intermediate. [, ]
Q10: Can photochemical reactions of this compound be controlled to yield specific products?
A10: Yes, the morphology of this compound crystals obtained through laser-induced precipitation from benzophenone in ethanol/water mixtures can be controlled by adjusting the laser energy. []
Q11: Have there been any computational chemistry studies involving this compound?
A11: Density functional theory (DFT) calculations have been used to understand the structure and reactivity of the this compound radical cation. [] These calculations aided in identifying its structure as a stable complex formed by two interacting moieties.
Q12: How does the structure of this compound derivatives affect their reactivity?
A12: Studies investigating the photoinduced hydrosilylation of olefins using benzophenone as a photoinitiator revealed that the structure of the silane influences its reactivity. [] Specifically, replacing Si–H bonds with phenyl groups in the silane, as seen in diphenylsilane and triphenylsilane, increased the reaction yield, likely due to electronic effects.
Q13: Does this compound have any applications in material science?
A13: this compound can be utilized for surface modification of polymers like poly(ether ether ketone) (PEEK). [] This process, often involving photoinduced self-initiated grafting, can introduce desired functionalities to the polymer surface, enhancing its biocompatibility for biomedical applications.
Q14: Are there any known environmental concerns regarding this compound?
A14: While specific information about the environmental impact and degradation of this compound is limited in the provided research, it's crucial to consider the potential environmental implications of any chemical compound and implement responsible waste management strategies. []
Q15: What is the historical significance of this compound in chemical research?
A15: The pinacol rearrangement, for which this compound is a model compound, represents a fundamental reaction in organic chemistry with a long history of study. Research on this compound has contributed significantly to our understanding of carbocation chemistry, photochemical reactions, and molecular rearrangements. []
Q16: What are potential future research directions involving this compound?
A16: Future research could explore:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
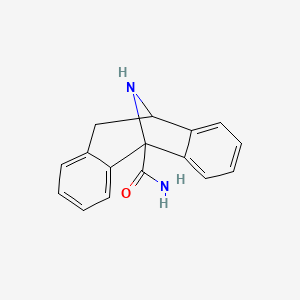
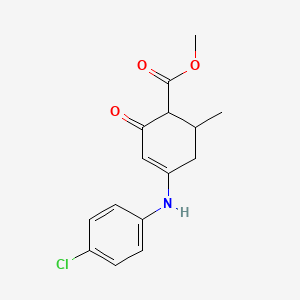

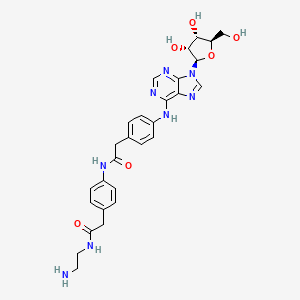
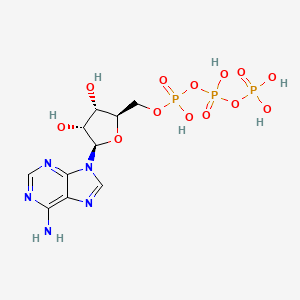

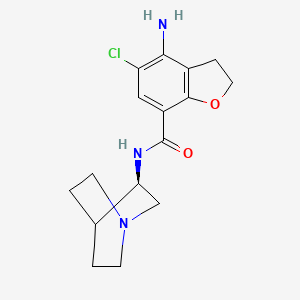
![[(CARBAMOYLMETHYL)({1-[(CARBAMOYLMETHYL)(CARBOXYMETHYL)AMINO]PROPAN-2-YL})AMINO]ACETIC ACID](/img/structure/B1666620.png)

